molecular formula C12H17NO B8308334 5-Ethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

5-Ethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8308334
M. Wt: 191.27 g/mol
InChI Key: LYPLMSZHURTUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-ethoxy-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C12H17NO/c1-3-14-12-6-4-5-10-9-13(2)8-7-11(10)12/h4-6H,3,7-9H2,1-2H3

InChI Key

LYPLMSZHURTUIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1CCN(C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 5-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (0.5 g, 3.07 mmol), triphenylphosphine (1.0 g, 3.83 mmol) and ethanol (0.27 mL, 4.61 mmol) in dry tetrahydrofurane 0.597 mL (3.83 mmol) diethyldiazodicarboxylate was added dropwise. After the reaction mixture was stirred at r.t. overnight, it was diluted with dichloromethane, washed with water, and the product was extracted into dilute aqueous hydrochloric acid solution, which was washed with dichloromethane. The aqueous phase was made alkaline with aqueous sodium hydroxide, and extracted with dichloromethane. The dichloromethane solution was dried over Na2SO4 and evaporated. The product was purified by silicagel chromathography (System E) and recrystallised from absolute ethanol. Yield 0.586 g, 48%. 1H NMR (CDCl3): 7.07 (1H, t, 8.1 Hz), 6.64 (2H, m), 4.01 (2H, q, 7.1 Hz), 3.55 (2H, s), 2.81 (2H, t, 6.1 Hz), 2.67 (2H, t, 6.1 Hz), 2.44 (3H, s), 1.40 (3H, t, 6.8 Hz). 13C NMR (CDCl3): 156.5, 135.9, 126.1, 123.0, 118.4, 108.3, 63.3, 57.9, 52.7, 46.0, 23.8, 14.9; MS (EI+): 191 (83%), 190 (100%), 162 (15%), 160 (16%), 148 (61%), 120 (28%), 104 (48%); Rt (HPLC)=8.1 min.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
0.597 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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